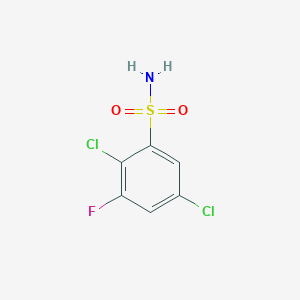

N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea

Overview

Description

N-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea, commonly referred to as N-DIPT, is a chemical compound that has been used for scientific research purposes for over a decade. It is a derivative of thiourea, which is a type of organic compound with a sulfur atom attached to two nitrogen atoms. N-DIPT is a potent inhibitor of certain enzymes, specifically those involved in the production of polyamines. Polyamines are organic compounds that are essential for the growth and development of cells and organisms. As such, N-DIPT has been used in numerous studies to explore the role of polyamines in various biological processes.

Scientific Research Applications

Synthesis and Characterization

- Thiourea derivatives like N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea have been a subject of research in synthesis and characterization. Studies on similar compounds have involved the use of spectroscopic techniques like UV/vis, FT-IR, NMR, and X-ray crystallography for analysis (Abosadiya et al., 2015).

Photolysis and Radical Formation

- Research has been conducted on the photochemical behaviors of similar thiourea compounds, specifically examining the potential for radical formation, which has implications in the understanding of chemical reactions under specific conditions (Callison et al., 2012).

Antitumor Applications

- N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea and related compounds have been utilized in the synthesis of antitumor agents like dasatinib, indicating potential applications in pharmaceutical research (Zang Jia-liang et al., 2009).

Antipathogenic Activity

- Certain thiourea derivatives have shown significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents (Limban et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Biochemical Pathways

Based on the wide range of pharmacological applications of similar compounds, it can be inferred that multiple pathways could be affected .

Result of Action

Based on the wide range of pharmacological applications of similar compounds, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

properties

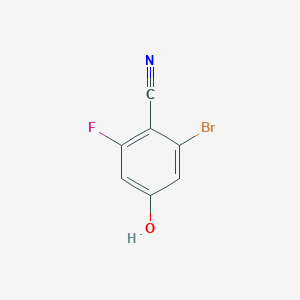

IUPAC Name |

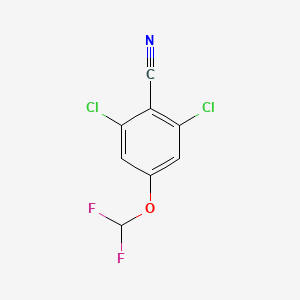

3-(2,4-dichloro-6-methylphenyl)-1,1-di(propan-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2S/c1-8(2)18(9(3)4)14(19)17-13-10(5)6-11(15)7-12(13)16/h6-9H,1-5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSAWEDQBTULHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)N(C(C)C)C(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.